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Compound of Interest

Compound Name: Quinate

Cat. No.: B15560254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring organic acid found across

the plant kingdom and in some microorganisms.[1][2] It serves as a key chiral starting material

in the synthesis of various pharmaceuticals.[2] This guide provides an in-depth overview of the

natural sources of quinate, its abundance, and the technical protocols for its extraction and

quantification.

Natural Sources and Abundance of Quinate
Quinate is widely distributed in a variety of plants, often found in its free form or as esters,

most notably as a component of chlorogenic acids.[1][3] Significant concentrations are present

in coffee beans, cinchona bark, and a range of fruits and vegetables.[2][4]

Quantitative Data on Quinate Abundance
The following table summarizes the quantitative abundance of quinate in various natural

sources. The data has been compiled from various scientific studies and food composition

databases.
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Natural Source
Part of
Plant/Product

Abundance of
Quinate

Reference(s)

Coffee

Instant Coffee Powder Processed 63.6 - 64.4 g/kg [5][6]

Green Coffee Beans Seed High, but variable [7]

Roasted Coffee

Beans
Seed ~13% by weight [4]

Fruits

Prune (dried plum) Fruit 1.8 g/100 g [8]

Kiwifruit, green

(Hayward)
Peeled Fruit 0.6 g/100 g [8]

Raisin Fruit 0.8 g/100 g [8]

Sultana (Golden

raisin)
Fruit 0.8 g/100 g [8]

Currant, dried Fruit 0.5 g/100 g [8]

Peach, yellow,

unpeeled
Fruit 0.3 g/100 g [8]

Quandong Fruit Flesh 0.3 g/100 g [8]

Plum, unpeeled Fruit 0.2 g/100 g [8]

Peach, canned in pear

juice
Fruit 0.2 g/100 g [8]

Apricot, dried Fruit 0.1 g/100 g [8]

Nectarine, yellow,

unpeeled
Fruit 0.1 g/100 g [8]

Vegetables

Asparagus, green,

raw
Spear 0.1 g/100 g [8]
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Corn, sweet, kernels,

frozen
Kernel 0.1 g/100 g [8]

Herbs

Nepeta nuda subsp.

lydiae
Dried Plant Material 224 µg/kg [9]

Other

Propolis Bee Product 0.2 - 6.2 mg/g [10]

Metabolic Pathways of Quinate
Quinate is a key intermediate in the biosynthesis of aromatic compounds in living systems.[2]

Its own metabolism can follow different routes depending on the biological context.

Biosynthesis of Quinate
In plants, quinate is synthesized from glucose via the shikimate pathway. The process begins

with the conversion of glucose to erythrose 4-phosphate, which then condenses with

phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP). Through

the action of dehydroquinic acid synthase and a dehydrogenase, DAHP is converted to quinic

acid.[4]
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Biosynthesis of Quinic Acid from Glucose.

Gut Microbiota Metabolism of Quinate
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In the human colon, chlorogenic acid is hydrolyzed by microbial esterases, releasing caffeic

acid and quinic acid. The liberated quinic acid can then undergo further metabolism by the gut

microbiota through two primary pathways: an oxidative route leading to protocatechuic acid,

and a reductive route resulting in cyclohexanecarboxylic acid.[11][12]
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Metabolism of Quinate by Gut Microbiota.

Experimental Protocols
Accurate quantification of quinate in natural sources is crucial for research and development.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common and

reliable methods.
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General Experimental Workflow for Quinate Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of quinate
from a plant sample.
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Workflow for Quinate Extraction and Analysis.

Detailed Methodologies
1. Extraction of Quinate from Plant Material
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This protocol is a general guideline and may need optimization depending on the specific plant

matrix.

Sample Preparation: Air-dry and powder the plant material (e.g., 100 g).[9]

Extraction Solvent: Use methanol or an ethanol-water mixture.[9][13]

Procedure:

Extract the powdered plant material with the chosen solvent (e.g., 3 x 300 mL of methanol)

for 24 hours at room temperature.[9]

Combine the extracts and remove the solvent under vacuum using a rotary evaporator at

a controlled temperature (e.g., 30°C) to obtain the dry extract.[9]

For analysis, reconstitute the dry extract in a suitable solvent (e.g., methanol or the initial

mobile phase for HPLC) to a known concentration (e.g., 1000 mg/L).[9]

Filter the reconstituted extract through a 0.2 µm microfiber filter prior to injection into the

HPLC or UHPLC-MS/MS system.[9]

2. Quantification of Quinate by HPLC

This method is adapted from a validated procedure for the analysis of organic acids.[10]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: A suitable column for organic acid analysis, such as a Separon SGX C18 and a

Polymer IEX H-form column in series.[10]

Mobile Phase: An isocratic mobile phase of 9 mmol/L sulfuric acid and methanol (95:5, v/v).

[10]

Flow Rate: 0.8 mL/min.[10]

Detection: UV detection at 215 nm.[10]
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Quantification:

Prepare a series of standard solutions of quinic acid of known concentrations.

Generate a calibration curve by plotting the peak area against the concentration of the

standards.

Inject the prepared sample extract.

Determine the concentration of quinic acid in the sample by comparing its peak area to the

calibration curve.

3. Quantification of Quinate by UHPLC-MS/MS

This method offers higher sensitivity and selectivity, particularly for complex matrices.[5][9]

Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a

tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC®-cHILIC)

or a C18 column.[14]

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g.,

phosphate buffer at pH 6).[14]

Mass Spectrometry Parameters:

Ionization Mode: Negative electrospray ionization (ESI-).

Multiple Reaction Monitoring (MRM): Monitor the specific transition for quinic acid (e.g.,

m/z 191 -> m/z 85 or other characteristic fragments).

Quantification:

Use a stable isotope-labeled internal standard (e.g., ¹³C-quinic acid) to improve accuracy

and precision by accounting for matrix effects.[5][14]
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Prepare calibration standards containing a fixed amount of the internal standard and

varying concentrations of quinic acid.

Spike the sample extract with the internal standard.

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the analyte concentration.

Calculate the concentration of quinic acid in the sample based on this calibration curve.

This guide provides a comprehensive overview for researchers and professionals working with

quinic acid. The provided data and protocols serve as a strong foundation for further

investigation and application of this versatile natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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